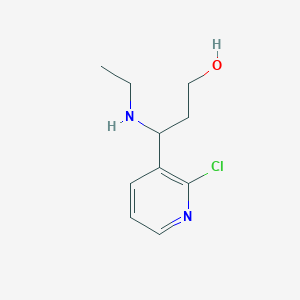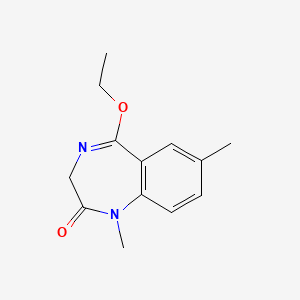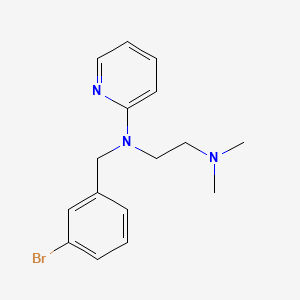![molecular formula C12H26N2O2 B13950984 Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 63451-15-0](/img/structure/B13950984.png)
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is a chemical compound with the molecular formula C12H25NO3. It is also known by other names such as Caprylic acid diethanolamide and Caprylic diethanolamide . This compound is characterized by its amide functional group and the presence of hydroxyethyl and aminoethyl substituents.
Preparation Methods
The synthesis of Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of octanoic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amide derivatives.
Substitution: The hydroxyethyl and aminoethyl groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of personal care products, detergents, and lubricants due to its surfactant properties
Mechanism of Action
The mechanism of action of Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- involves its interaction with biological membranes and proteins. The hydroxyethyl and aminoethyl groups facilitate its binding to specific molecular targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its surfactant properties play a significant role in its mechanism of action .
Comparison with Similar Compounds
Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- can be compared with other similar compounds such as:
Octanamide, N,N-bis(2-hydroxyethyl)-: This compound has two hydroxyethyl groups and is used similarly as a surfactant and emulsifier.
Octadecanamide, N-(2-hydroxyethyl)-: This compound has a longer carbon chain and is used in similar applications but may have different physical properties due to the longer chain length. The uniqueness of Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
63451-15-0 |
|---|---|
Molecular Formula |
C12H26N2O2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]octanamide |
InChI |
InChI=1S/C12H26N2O2/c1-2-3-4-5-6-7-12(16)14-9-8-13-10-11-15/h13,15H,2-11H2,1H3,(H,14,16) |
InChI Key |
SSZNVFVZGVRQFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-](/img/structure/B13950910.png)
![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)
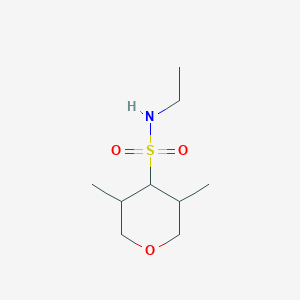
![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)
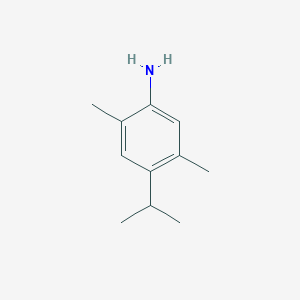

![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
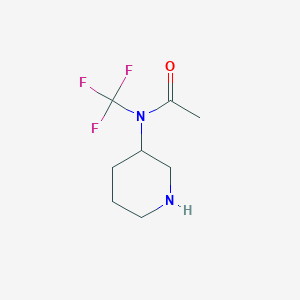
![3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950964.png)
